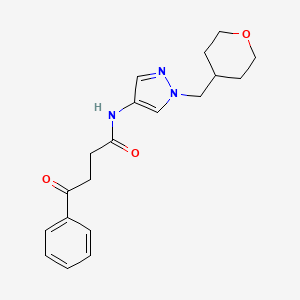
4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide" belongs to a class of chemicals that have been explored for various synthetic and biological activities. Research in this area focuses on developing new compounds with potential therapeutic applications by exploring their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves reactions that yield complex molecules with specific functional groups. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produces compounds with significant biological activities, highlighting the importance of the synthetic route in determining the activity of the resultant molecules (Asegbeloyin et al., 2014).
Molecular Structure Analysis
Structural characterization is crucial for understanding the activity of these compounds. Single-crystal X-ray structure studies reveal nonplanar molecules with intermolecular hydrogen bonding, which is essential for the biological activity of these compounds. This suggests that the molecular structure significantly influences the compound's potential applications (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives, demonstrating their versatility in chemical synthesis. For example, reactions with different amines yield a range of diamides, showcasing the chemical reactivity and potential for diversification of these molecules (Agekyan & Mkryan, 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on compounds with structural motifs similar to "4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide" often focuses on their synthesis and evaluation for antimicrobial activity. For instance, compounds have been synthesized that exhibit antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines, using β-oxoanilides demonstrates the versatility of these chemical frameworks in creating bioactive molecules. These methodologies can lead to the development of compounds with varied biological activities, including potential medicinal applications (Hussein, Harb, & Mousa, 2008).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with structures similar to the query compound. Studies have been conducted on compounds for their in vitro cytotoxic activity against human leukemia cells and antimicrobial activity, showing promise in therapeutic applications (Asegbeloyin et al., 2014).
Insecticidal and Antibacterial Potential
Compounds structurally related to "4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide" have been synthesized and evaluated for their insecticidal and antibacterial potential, demonstrating the broad spectrum of activities that can be targeted through heterocyclic chemistry (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(16-4-2-1-3-5-16)6-7-19(24)21-17-12-20-22(14-17)13-15-8-10-25-11-9-15/h1-5,12,14-15H,6-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNPWWIPMPZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


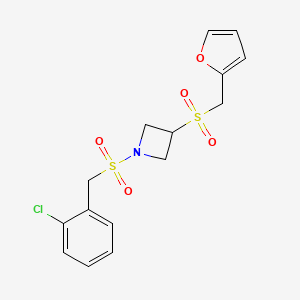
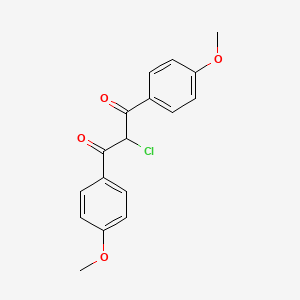
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)
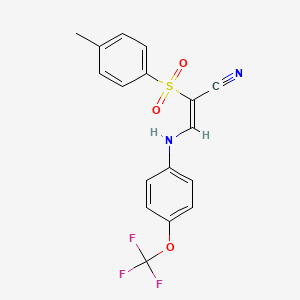

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

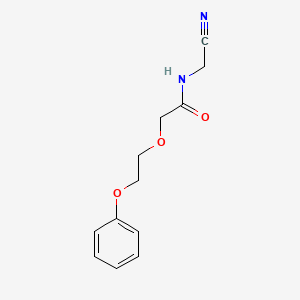


![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)